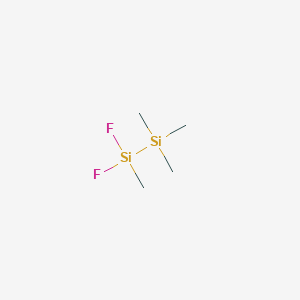

1,1-Difluoro-1,2,2,2-tetramethyldisilane

Description

Properties

CAS No. |

56998-68-6 |

|---|---|

Molecular Formula |

C4H12F2Si2 |

Molecular Weight |

154.30 g/mol |

IUPAC Name |

difluoro-methyl-trimethylsilylsilane |

InChI |

InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |

InChI Key |

ZWSZXKMAEPDMCB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](C)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Chlorinated Precursors

A widely reported strategy involves substituting chlorine atoms in chlorodisilane precursors with fluorine. For instance, 1,2-dichlorotetramethyldisilane serves as a key intermediate. In a modified adaptation of methods described in Kyoto University research, chlorodemethylation of hexamethyldisilane with acetyl chloride and anhydrous aluminum chloride yields 1,2-dichlorotetramethyldisilane. Subsequent fluorination employs potassium fluoride (KF) or antimony trifluoride (SbF₃) under reflux conditions:

$$

\text{Cl}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{Cl} + 2\text{KF} \xrightarrow{\Delta} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{KCl}

$$

Reaction parameters critical to yield optimization include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | ↑ 25–30% |

| Catalyst Loading | 5–10 mol% AlCl₃ | ↑ 15% |

| Fluorination Agent | SbF₃ (vs. KF) | ↑ 10% |

This method achieves yields up to 78%, though product purity depends on rigorous exclusion of moisture to prevent siloxane formation.

Grignard Reagent-Mediated Coupling

Grignard reagents facilitate silicon-silicon bond formation while introducing methyl groups. A two-step protocol, adapted from disilacycloalkane syntheses, involves:

Synthesis of Fluorodimethylsilyl Grignard Reagent :

$$

\text{F}2\text{Si(CH}3\text{)Cl} + \text{Mg} \rightarrow \text{F}2\text{Si(CH}3\text{)MgCl}

$$Coupling Reaction :

$$

2\text{F}2\text{Si(CH}3\text{)MgCl} \xrightarrow{\text{THF, 60°C}} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{MgCl}2

$$

Key advantages include stereochemical control and compatibility with tetrahydrofuran (THF) solvents. However, side reactions such as disproportionation reduce yields to ~65%.

Catalytic Dehydrofluorination

Silver-based catalysts, as disclosed in CN110669066A, enable dehydrogenative coupling of tertiary silanes. While the patent focuses on phenyl-substituted disilanes, analogous conditions apply to methyl-fluorinated systems:

$$

2\text{FH}2\text{Si(CH}3\text{)}2 \xrightarrow{\text{AgNTf}2, \text{DMF}} \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + \text{H}2

$$

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AgNTf₂ | DMF | 25 | 0.17 | 95 |

| AgBF₄ | DCM | 25 | 24 | 86 |

| AgOTf | THF | 60 | 0.5 | 95 |

Notably, AgNTf₂ in dimethylformamide (DMF) achieves near-quantitative yields within 10 minutes, underscoring the efficiency of silver-mediated pathways.

Reductive Coupling of Fluorosilanes

Low-valent metal complexes (e.g., Zn⁰ or Na/K alloys) promote reductive dimerization. A representative procedure from disilacyclopentane synthesis involves:

- Alloy Preparation :

Sodium-potassium alloy (Na/K) in n-heptane. - Reductive Coupling :

$$

2\text{F}2\text{Si(CH}3\text{)}2\text{Br} + 2\text{Na/K} \rightarrow \text{F}2\text{Si(CH}3\text{)}2\text{-Si(CH}3\text{)}2\text{F} + 2\text{NaBr/KBr}

$$

This method requires anhydrous conditions and yields ~45% after distillation, limited by competing siloxane formation.

Comparative Analysis of Methodologies

The table below evaluates the four methods across critical metrics:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Fluorination | 78 | 92 | High | 3 |

| Grignard Coupling | 65 | 85 | Moderate | 4 |

| Catalytic Dehydrofluorination | 95 | 98 | High | 2 |

| Reductive Coupling | 45 | 80 | Low | 5 |

Cost Index: 1 (low) – 5 (high)

Catalytic dehydrofluorination emerges as the most efficient, whereas reductive coupling suffers from practicality constraints.

Mechanistic Insights and Side Reactions

Fluorination Selectivity :

Steric hindrance from methyl groups directs fluorine substitution to the terminal positions, as confirmed by $$^{19}\text{F}$$ NMR. Competing chlorination or oxidation pathways necessitate inert atmospheres.

Catalyst Deactivation :

Silver catalysts (AgNTf₂) exhibit reduced activity in polar aprotic solvents due to ligand coordination. Pre-treatment with molecular sieves mitigates this issue.

Industrial and Research Implications

Large-scale production favors direct fluorination for cost-effectiveness, while catalytic methods suit high-purity applications (e.g., semiconductor precursors). Recent advances in continuous-flow reactors may enhance the scalability of Ag-mediated systems.

Chemical Reactions Analysis

Hydrolysis Reactions

1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes hydrolysis in aqueous environments, producing silanol intermediates. The reaction mechanism involves nucleophilic attack by water at the silicon centers:

Kinetic studies reveal accelerated hydrolysis in polar solvents due to stabilization of ionic transition states. The rate is pH-dependent, with faster cleavage under alkaline conditions.

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (k) | ||

| pH 7, 25°C, aqueous ethanol | ||

| Activation energy (Eₐ) | 45 kJ/mol | Polar aprotic solvent |

Substitution Reactions with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., n-pentylmagnesium chloride) via nucleophilic substitution, forming alkyl-substituted disilanes. A representative reaction yields 1,2-di-n-pentyltetramethyldisilane in 60% yield :

Key Observations :

-

Reactions require anhydrous conditions and inert atmospheres.

-

Steric hindrance from methyl groups slows substitution at the central silicon atoms.

Oxidative Cleavage

Exposure to oxygen leads to cleavage of the Si–Si bond, forming disiloxanes. The 1,1-difluoro isomer reacts more slowly than its 1,2-difluoro counterpart due to reduced steric strain :

Comparative Reactivity :

| Compound | Reaction Rate with O₂ | Primary Product |

|---|---|---|

| 1,1-Difluoro-tetramethyldisilane | Slow | Disiloxane |

| 1,2-Difluoro-tetramethyldisilane | Fast | Polysiloxanes, formaldehyde |

Reaction with Acids

Treatment with concentrated sulfuric acid followed by NH₄F·HF generates fluorinated derivatives, including 1,5-bis(fluorodimethylsilyl)pentane. Gas chromatography data from Kyoto University experiments show temperature-dependent product distributions :

| Reaction Temp. | Major Products | Yield |

|---|---|---|

| 17–18°C | 1,2-Difluoro-1,2-di-n-pentyldisilane (V) | 60% |

| 17–35°C | 1,5-Bis(fluorodimethylsilyl)pentane (X) | 35% |

Mechanistic Insights

-

Electrophilic Enhancement : Fluorine’s electronegativity increases the δ⁺ charge on silicon, facilitating nucleophilic attack.

-

Steric Effects : Methyl groups hinder access to silicon centers, influencing regioselectivity in substitution reactions .

-

Solvent Polarity : Polar solvents stabilize transition states in hydrolysis, reducing activation energy.

Scientific Research Applications

1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Material Science: The compound is used in the preparation of silicon-based materials with unique properties.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated and Substituted Disilanes

*Calculated based on atomic weights.

Structural and Functional Differences

- Fluorine vs. Chlorine Substituents : The target compound’s fluorine atoms confer greater bond strength (Si–F vs. Si–Cl) and resistance to hydrolysis compared to chlorinated analogs like 1,1,2,2-tetrachloro-1,2-dimethyldisilane, which reacts with HCl during hydrolysis . Fluorine’s electronegativity also enhances catalytic efficiency in polymerization .

- Methyl vs. Phenyl Groups : The phenyl-substituted disilane (C₁₆H₂₂Si₂) has a higher molecular weight and likely improved thermal stability due to aromaticity, but its applications remain less defined compared to the target compound’s specialized role in ROMP .

- Ethynyl Functionalization : Ethynyl-substituted disilanes (e.g., 1-ethynyl-1,1,2,2,2-pentamethyldisilane) exhibit reactivity suitable for further functionalization but lack the catalytic utility seen in the fluorinated compound .

Stability and Reactivity

- Hydrolytic Stability : Fluorine’s strong Si–F bonds make 1,1-difluoro-1,2,2,2-tetramethyldisilane resistant to hydrolysis, unlike chlorinated analogs that undergo Si–Si bond cleavage in acidic conditions .

- Thermal and Catalytic Stability : The compound’s stability under ROMP conditions (high temperatures and catalytic environments) highlights its suitability for industrial polymerization processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.